3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile
Description
3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with an amino group and a 4,5-dihydroimidazol-2-ylamino moiety. This structure combines aromatic, nitrile, and imidazoline functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11N5 |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
3-amino-4-(4,5-dihydro-1H-imidazol-2-ylamino)benzonitrile |
InChI |
InChI=1S/C10H11N5/c11-6-7-1-2-9(8(12)5-7)15-10-13-3-4-14-10/h1-2,5H,3-4,12H2,(H2,13,14,15) |
InChI Key |
HLJHKQATMGUWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile typically involves the formation of the imidazole ring followed by the introduction of the amino and nitrile groups. One common method involves the reaction of an appropriate benzaldehyde derivative with an amine and a nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like p-toluenesulfonic acid or sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Imidazoline Ring
The secondary amine group (-NH-) in the imidazoline ring undergoes nucleophilic displacement with:
-
Acyl chlorides : Produces N-acylated derivatives (e.g., acetyl, benzoyl) .
-
Alkyl halides : Forms quaternary ammonium salts under basic conditions.
Notable example :
Reaction with acetyl chloride in tetrahydrofuran (THF) at room temperature yields 3-amino-4-[(1-acetyl-4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile (87% yield) .
Cyclization Reactions
The nitrile group participates in cyclization to form heterocyclic systems:
-
With hydrazine : Forms tetrazolo[1,5-a]phthalazine derivatives under microwave irradiation (150°C, 15 min) .
-
With malononitrile : Generates pyridine-fused benzofurans in DMF with Cs₂CO₃ catalysis .
Mechanistic pathway :
-
Nucleophilic attack by hydrazine on the nitrile carbon.
Catalytic Functionalization
The compound acts as a ligand in metal-catalyzed reactions:
-
Copper-catalyzed N-arylation : Reacts with arylboronic acids (e.g., phenylboronic acid) in DMF/O₂ to form biaryl amines .
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Temp. | 25°C |
| Time | 2 hr |
| Yield | 89% |
Biological Activity Derivatives
Derivatives demonstrate structure-activity relationships (SAR) in pharmacological studies:
-
Sulfonamide analogs : Show α-adrenergic receptor antagonism (IC₅₀ = 0.12–1.8 μM) .
-
N-Aryl derivatives : Exhibit antifungal activity against Candida albicans (MIC = 16–64 μg/mL) .
SAR table :
| Derivative | R Group | Biological Activity |
|---|---|---|
| 6a | -SO₂C₆H₅ | α₁-Adrenergic antagonist (IC₅₀ = 0.12 μM) |
| 6d | -SO₂CH₂CF₃ | Antifungal (MIC = 16 μg/mL) |
Stability and Degradation
-
Hydrolytic degradation : The nitrile group hydrolyzes to carboxylic acid in acidic aqueous conditions (pH < 3).
-
Oxidative stability : Stable under ambient O₂ but degrades in H₂O₂-containing solutions (>5% w/v).
Scientific Research Applications
3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, modulating their function .
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazole Derivatives
Compounds such as 1-amino-3-(4-substituted)-4-nitro-3,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carbonitriles (synthesized via multicomponent reactions ) share key features with the target molecule:
- Core Structure : Both contain fused aromatic systems (benzimidazole vs. benzene + imidazoline).
- Functional Groups: Nitrile and amino groups are present in both, but the pyrido-benzimidazole derivatives include additional nitro substituents.
Key Differences :
Biological Activity
3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile, also known by its CAS number 65959-13-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHN
- Molecular Weight : 201.23 g/mol
- Structure : The compound features an amino group and a benzonitrile moiety attached to a dihydroimidazole ring, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing imidazole derivatives often exhibit anticancer properties. A study evaluated various imidazole-based compounds for their cytotoxic effects across multiple cancer cell lines. Although 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile was not specifically highlighted in the most potent candidates, compounds with similar structures showed promising results in inhibiting tumor growth. The lack of cytotoxicity in some derivatives suggests the need for further optimization to enhance efficacy .
Antimicrobial Properties
The antimicrobial potential of related imidazole derivatives has been documented. In a study assessing the antibacterial activity of various benzonitrile derivatives, some exhibited significant inhibition against Gram-positive and Gram-negative bacteria. While specific data on 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile was limited, the structural similarities with active compounds suggest it may possess comparable antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of electron-donating groups on the aromatic ring and specific substitutions on the imidazole moiety have been linked to increased activity. For instance, modifications that enhance hydrophilicity or introduce additional functional groups could improve the compound's interaction with biological targets .
Study 1: In Vitro Evaluation
In a comprehensive evaluation of various imidazole derivatives, researchers screened over sixty compounds against multiple cancer cell lines. The study found that while many compounds showed no significant cytotoxicity at concentrations up to 10 μM, further investigation into structural modifications could yield more potent derivatives .
Study 2: Antimicrobial Assessment
Another investigation focused on a series of phenylthiazole derivatives, which share structural features with 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile. These derivatives demonstrated substantial antimicrobial activity against Staphylococcus aureus and E. coli, suggesting that similar modifications in our target compound could enhance its efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves catalytic cyclization of nitrile precursors with ethylenediamine derivatives. For example, isophthalonitrile derivatives react with 1,2-diaminoethane in the presence of nanocatalysts (e.g., Pd/C) under reflux conditions to yield imidazole-substituted benzonitriles. Solvent choice (e.g., ethanol vs. DMF) and molar ratios (e.g., 1:4 nitrile:diamine) critically affect reaction efficiency, with yields ranging from 60–85% depending on steric and electronic effects .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign and NMR peaks by comparing shifts to analogous benzimidazole derivatives. For instance, aromatic protons in the benzonitrile moiety typically resonate at δ 7.2–8.1 ppm, while imidazoline NH protons appear as broad singlets near δ 5.5–6.0 ppm .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves bond lengths and angles. The imidazoline ring typically shows C–N bond lengths of 1.32–1.37 Å, and the benzonitrile group adopts a planar conformation with a dihedral angle <10° relative to the imidazoline plane .
Q. What solvents and purification techniques are optimal for isolating this compound?
- Methodological Answer : Ethanol or methanol is preferred for recrystallization due to the compound’s moderate solubility. Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively removes byproducts like unreacted nitriles. Purity >98% can be confirmed via HPLC using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic optimization?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict reactivity. For example, the HOMO of the imidazoline ring (-5.2 eV) suggests nucleophilic character, while the LUMO of the benzonitrile group (-2.8 eV) indicates electrophilic sites. These insights inform regioselective functionalization strategies .
Q. How should researchers address contradictions in crystallographic data, such as disorder in the imidazoline ring?
- Methodological Answer : Use SHELXL’s TWIN and BASF commands to refine twinned data. For disordered imidazoline moieties, apply PART and SUMP restraints to maintain geometric constraints. Validate refinement with R-factor convergence (<0.05) and a Flack parameter near 0.0 for chiral centers .
Q. What strategies resolve discrepancies in NMR shifts caused by tautomerism or solvent effects?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to stabilize tautomeric forms. For example, imidazoline NH protons may exhibit dynamic exchange broadening at 25°C, which resolves into distinct peaks at −40°C. Solvent-induced shifts (e.g., CDCl3 vs. D2O) can be quantified using the Abraham solvent parameter model .
Q. How can binding affinity studies (e.g., for kinase inhibition) be designed using this compound?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with recombinant kinases. For instance, pre-incubate the compound (10–100 µM) with ATP-binding domains and fit data to a 1:1 binding model. MD simulations (e.g., GROMACS) can validate binding poses, focusing on hydrogen bonds between the imidazoline NH and kinase catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
